molecular formula C7H9ClN2O B580458 (2-Chloro-5-hydrazinylphenyl)methanol CAS No. 1639878-85-5

(2-Chloro-5-hydrazinylphenyl)methanol

Cat. No.: B580458
CAS No.: 1639878-85-5
M. Wt: 172.612
InChI Key: ONOOLAQXYHBWTD-UHFFFAOYSA-N
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Description

This compound features a chloro and hydroxymethyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of (2-Chloro-5-hydrazinylphenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

(2-Chloro-5-hydrazinylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

(2-Chloro-5-hydrazinylphenyl)methanol has found applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which (2-Chloro-5-hydrazinylphenyl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the chloro group can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

(2-Chloro-5-hydrazinylphenyl)methanol can be compared with other similar compounds such as:

    4-Chlorophenylhydrazine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    4-Chloro-3-nitrophenylhydrazine: Contains a nitro group instead of a hydroxymethyl group, leading to different reactivity and applications.

    4-Chloro-3-methylphenylhydrazine: The methyl group provides different steric and electronic effects compared to the hydroxymethyl group.

Properties

IUPAC Name

(2-chloro-5-hydrazinylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOOLAQXYHBWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639878-85-5
Record name (2-chloro-5-hydrazinylphenyl)methanol
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